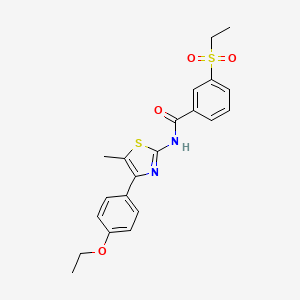

![molecular formula C26H28N4O4 B2455389 N-[4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]-2-(trifluoromethyl)benzamide CAS No. 1190003-69-0](/img/structure/B2455389.png)

N-[4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]-2-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[1,2,4]Triazolo[4,3-a]quinoxaline derivatives have been synthesized as potential antiviral and antimicrobial agents . They have also been studied for their anticancer properties, specifically targeting VEGFR-2 kinase .

Synthesis Analysis

The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve aromatic nucleophilic substitution .Aplicaciones Científicas De Investigación

Adenosine Receptor Antagonism and Potential Antidepressant Activity

A class of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, including derivatives related to N-[4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]-2-(trifluoromethyl)benzamide, has shown potent and selective antagonism to adenosine A1 and A2 receptors. These compounds exhibit significant therapeutic potential as rapid-acting antidepressant agents based on their efficacy in reducing immobility in behavioral despair models in rats, suggesting a novel approach to depression treatment through adenosine receptor modulation (Sarges et al., 1990).

Human A3 Adenosine Receptor Antagonists for Therapeutic Applications

Derivatives of 4-amido-2-aryl-1,2,4-triazolo[4,3-a]quinoxalin-1-ones have been identified as potent and selective antagonists of the human A3 adenosine receptor (hA3 AR), a target of interest for therapeutic intervention in inflammation, cancer, and other diseases. Structural modifications to the 4-amino group and the fused benzo ring have led to compounds with enhanced hA3 AR affinity, opening avenues for the development of new therapeutic agents (Lenzi et al., 2006).

Anticonvulsant Properties

A study on 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide derivatives revealed novel quinoxaline compounds with potential anticonvulsant properties. These compounds were evaluated using metrazol-induced convulsions models, identifying two derivatives that showed significant anticonvulsant activities. This research contributes to the development of new therapeutic options for epilepsy treatment (Alswah et al., 2013).

Synthesis and Pharmacological Evaluation for Cancer Treatment

The synthesis and evaluation of 1,2,4-triazolo[4,3-a]-quinoline derivatives for anticancer activity highlight the potential of this chemical class in cancer therapy. Certain derivatives demonstrated significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating their promise as anticancer agents. This area of research is crucial for discovering new chemotherapeutic agents that could offer better efficacy and selectivity in cancer treatment (Reddy et al., 2015).

Mecanismo De Acción

Target of Action

Similar compounds have been known to target various proteins and enzymes involved in cellular processes .

Mode of Action

It is likely that it interacts with its targets, leading to changes in their function or activity. This could result in alterations in cellular processes, potentially leading to therapeutic effects .

Biochemical Pathways

Based on its structural similarity to other compounds, it may influence various biochemical pathways involved in cellular processes .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, influencing its therapeutic potential .

Result of Action

It is likely that its interaction with its targets leads to changes in cellular processes, potentially resulting in therapeutic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall stability .

Direcciones Futuras

Propiedades

IUPAC Name |

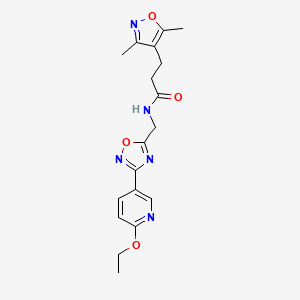

ethyl 4-[[2-(7-benzyl-2-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O4/c1-3-34-26(33)20-9-11-21(12-10-20)28-24(31)17-30-18(2)27-23-16-29(14-13-22(23)25(30)32)15-19-7-5-4-6-8-19/h4-12H,3,13-17H2,1-2H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMXQGXJZNWQEOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)CCN(C3)CC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(2-{7-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl}acetamido)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

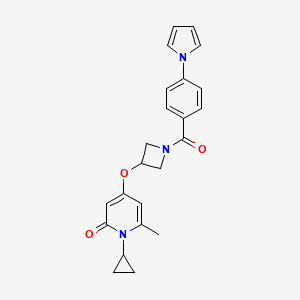

![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B2455308.png)

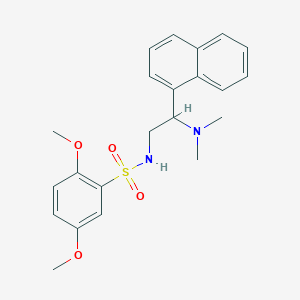

![(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2455310.png)

![2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane](/img/structure/B2455314.png)

![6-Chloro-2-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2455316.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dimethylbenzamide](/img/structure/B2455318.png)

![Ethyl (Z)-3-[4-[(2-chloroacetyl)amino]phenyl]-2-cyanoprop-2-enoate](/img/structure/B2455321.png)

![4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2455324.png)

![4-methoxy-3,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2455325.png)

![4-[(4-chloroanilino)methylene]-2-(4-chlorophenyl)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2455327.png)

![3-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B2455328.png)